

Application of Tankyrase Inhibitors in Patient-Derived Organoids: A Detailed Guide

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Compound of Interest

Compound Name: TNKS-IN-2

Cat. No.: B611413

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Application Notes

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, closely recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This technology offers a unique platform to investigate the efficacy of targeted therapies, such as Tankyrase (TNKS) inhibitors. TNKS inhibitors are a promising class of anti-cancer agents that primarily target the Wnt/ β -catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.^[1]

Tankyrase 1 and 2 (TNKS1/2) are enzymes that promote the degradation of Axin, a key component of the β -catenin destruction complex. By inhibiting TNKS, these small molecules stabilize Axin levels, leading to the enhanced degradation of β -catenin and subsequent suppression of Wnt target gene expression, ultimately inhibiting tumor growth.^[1] The application of TNKS inhibitors to PDOs allows for a patient-specific assessment of drug response, providing valuable insights for personalized medicine and drug development.

This document provides detailed protocols for the culture of PDOs, treatment with TNKS inhibitors, and subsequent analysis of their effects. It also includes a summary of quantitative data from relevant studies and visual diagrams of the signaling pathway and experimental workflow to guide researchers in their investigations.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of various TNKS inhibitors in cancer cell lines and patient-derived organoids. This data provides a comparative overview of the potency of these inhibitors in different model systems.

Table 1: IC50 Values of TNKS Inhibitors

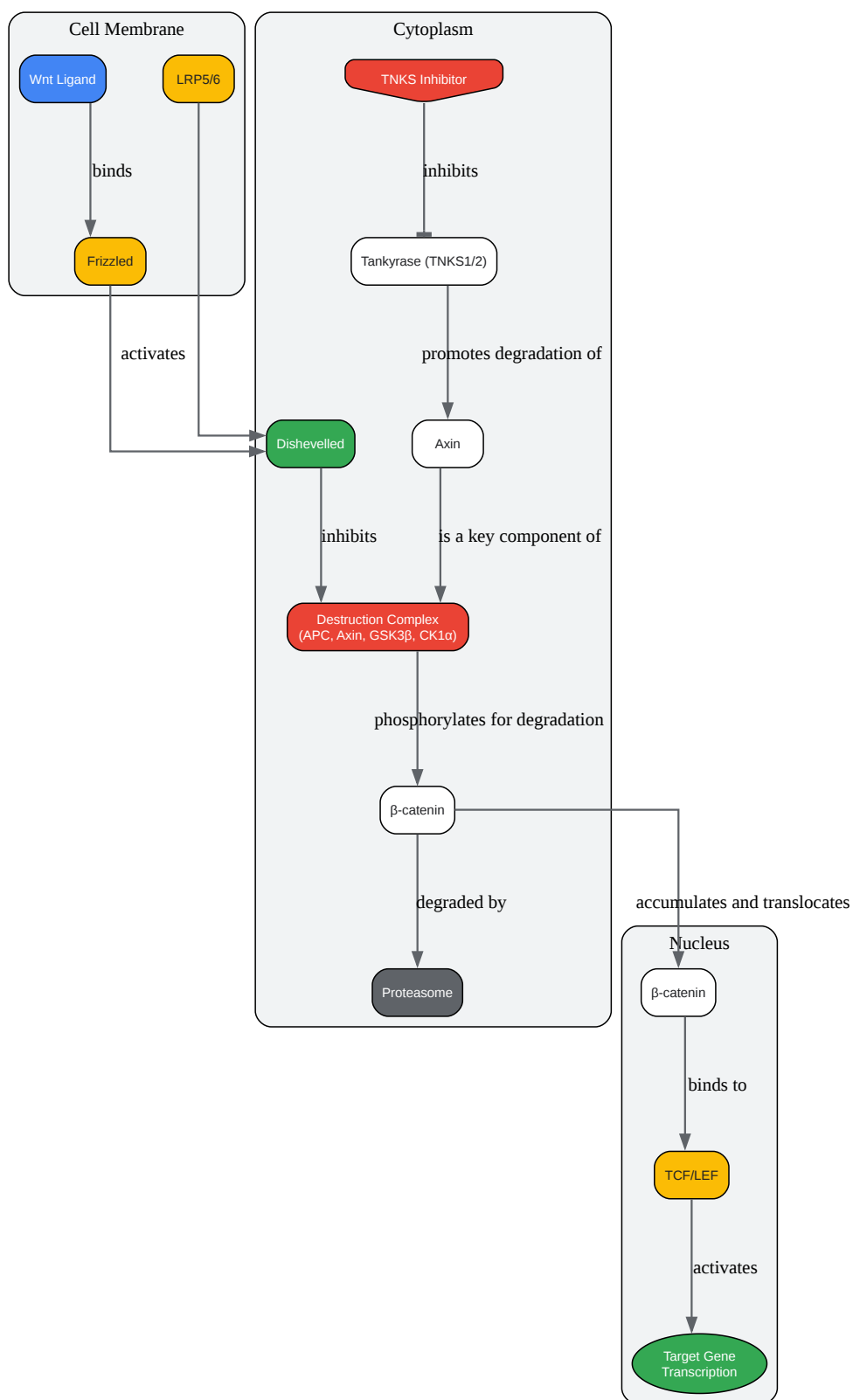
Compound	Cell Line/Organoid	Cancer Type	IC50 (nM)	Reference
G007-LK	TNKS1 (in vitro)	-	46	[2]
G007-LK	TNKS2 (in vitro)	-	25	[2]
G007-LK	HEK293 (cellular assay)	-	50	[2]
G007-LK	Organoids	-	80	
RK-287107	Tankyrase-1 (in vitro)	-	14.3	
RK-287107	Tankyrase-2 (in vitro)	-	10.6	

Table 2: EC50 Values of TNKS Inhibitors in Colorectal Cancer Organoids

Compound	Organoid Line	EC50 (nM)	Reference
C1 (MSC2524070A)	Iso 50	> 50	[3]
C1 (MSC2524070A)	Iso 72	1.8	[3]
C1 (MSC2524070A)	Iso 75	1.3	[3]
C2 (MSC2572070A)	Iso 50	> 50	[3]
C2 (MSC2572070A)	Iso 72	10.5	[3]
C2 (MSC2572070A)	Iso 75	10.6	[3]
C3 (MSC2501490A)	Iso 50	> 50	[3]
C3 (MSC2501490A)	Iso 72	165.5	[3]
C3 (MSC2501490A)	Iso 75	109.5	[3]

Signaling Pathway

The diagram below illustrates the canonical Wnt/ β -catenin signaling pathway and the mechanism of action of TNKS inhibitors. In the absence of a Wnt ligand, the destruction complex (comprising APC, Axin, GSK3 β , and CK1 α) phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases (TNKS1/2) contribute to the degradation of Axin. When Wnt binds to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, allowing β -catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in proliferation and cell survival. TNKS inhibitors block the activity of TNKS1/2, leading to the stabilization of Axin, which in turn enhances the degradation of β -catenin and inhibits the downstream signaling cascade.

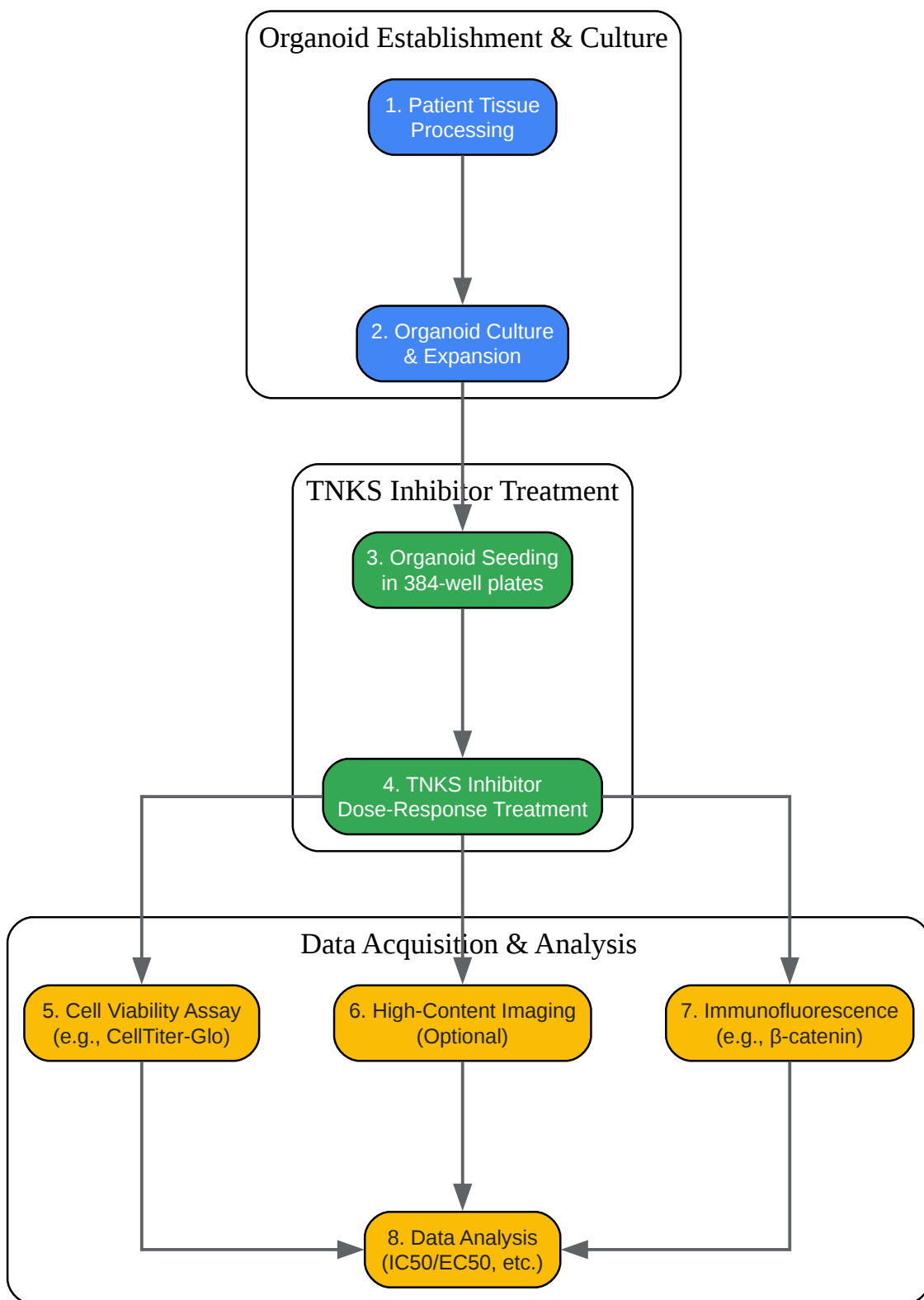


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Caption: Wnt/β-catenin signaling and TNKS inhibitor action.

Experimental Workflow

The following diagram outlines the major steps involved in the application of TNKS inhibitors to patient-derived organoids, from initial tissue processing to final data analysis.



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Caption: Experimental workflow for TNKS inhibitor studies in PDOs.

Experimental Protocols

I. Establishment and Culture of Patient-Derived Colorectal Cancer Organoids

This protocol is adapted from established methods for generating and maintaining colorectal cancer organoids.[4]

Materials:

- Fresh patient colorectal tumor tissue
- Advanced DMEM/F12 medium
- Penicillin-Streptomycin
- HEPES
- GlutaMAX
- N-2 supplement
- B-27 supplement
- N-acetylcysteine
- Human Epidermal Growth Factor (EGF)
- Noggin
- R-spondin1
- Y-27632 (ROCK inhibitor)
- A83-01 (TGF- β inhibitor)
- SB202190 (p38 inhibitor)
- Matrigel®

- Collagenase Type IV
- Dispase
- DNase I

Procedure:

- Tissue Digestion:
 - Wash the fresh tumor tissue with cold PBS supplemented with antibiotics.
 - Mince the tissue into small pieces (1-2 mm) and incubate in a digestion solution containing Collagenase Type IV, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.
 - Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.
 - Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
 - Centrifuge the cell suspension and wash the pellet with basal medium.
- Organoid Seeding:
 - Resuspend the cell pellet in Matrigel® on ice.
 - Plate 50 µL droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.
 - Incubate at 37°C for 15-30 minutes to solidify the Matrigel®.
 - Gently add 500 µL of complete organoid growth medium to each well. The complete medium should contain Advanced DMEM/F12, Penicillin-Streptomycin, HEPES, GlutaMAX, N-2, B-27, N-acetylcysteine, EGF, Noggin, R-spondin1, Y-27632, A83-01, and SB202190.
- Organoid Maintenance:

- Culture the organoids at 37°C in a 5% CO₂ incubator.
- Change the medium every 2-3 days.
- Passage the organoids every 7-10 days by mechanically disrupting the Matrigel® domes and organoids, followed by re-plating in fresh Matrigel® and complete medium.

II. TNKS Inhibitor Drug Screening Assay

This protocol outlines a high-throughput drug screening method using patient-derived organoids.

Materials:

- Established patient-derived organoids
- TNKS inhibitors (e.g., XAV939, G007-LK) dissolved in DMSO
- 384-well clear-bottom, black-walled plates
- CellTiter-Glo® 3D Cell Viability Assay kit
- Luminometer

Procedure:

- Organoid Dissociation and Seeding:
 - Harvest mature organoids and dissociate them into small fragments or single cells using TrypLE or a similar dissociation reagent.
 - Count the viable cells using a hemocytometer or an automated cell counter.
 - Resuspend the organoid fragments/cells in a 1:1 mixture of Matrigel® and organoid growth medium.
 - Seed 40 µL of the organoid suspension into each well of a 384-well plate.
- Drug Treatment:

- Prepare a serial dilution of the TNKS inhibitors in organoid growth medium.
- After the Matrigel® has solidified, add 40 µL of the medium containing the TNKS inhibitor or DMSO (vehicle control) to the appropriate wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
- Cell Viability Measurement (CellTiter-Glo® 3D Assay):[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
 - Add 40 µL of CellTiter-Glo® 3D reagent to each well.
 - Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
 - Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle control wells.
 - Plot the dose-response curves and calculate the IC50 or EC50 values using appropriate software (e.g., GraphPad Prism).

III. Immunofluorescence Staining of β -catenin in Organoids

This protocol describes how to visualize the subcellular localization of β -catenin in organoids following TNKS inhibitor treatment.[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Treated and control organoids in Matrigel®

- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
- Primary antibody against β -catenin
- Fluorescently labeled secondary antibody
- DAPI (for nuclear counterstaining)
- Mounting medium

Procedure:

- Fixation and Permeabilization:
 - Carefully remove the medium from the organoid cultures.
 - Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
 - Wash the organoids three times with PBS.
 - Permeabilize the organoids with permeabilization buffer for 15-20 minutes at room temperature.
 - Wash three times with PBS.
- Blocking and Antibody Staining:
 - Block non-specific antibody binding by incubating the organoids in blocking buffer for 1 hour at room temperature.
 - Incubate the organoids with the primary anti- β -catenin antibody diluted in blocking buffer overnight at 4°C.
 - Wash the organoids three times with wash buffer (PBS with 0.1% Tween-20).

- Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
- Wash three times with wash buffer.
- Imaging:
 - Mount the stained organoids on a glass slide with mounting medium.
 - Image the organoids using a confocal microscope to visualize the localization of β -catenin. A decrease in nuclear β -catenin is expected upon treatment with TNKS inhibitors.

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